molecular formula C22H26ClFN2O3S B11347868 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11347868
M. Wt: 453.0 g/mol
InChI Key: BBTUTNPTMJMKME-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups. The presence of chlorine and fluorine atoms in the phenyl ring adds to its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the substitution of the phenyl rings with chlorine and fluorine atoms. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Substitution of Phenyl Rings:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms in its structure, which can enhance its chemical reactivity and potential for diverse applications. The combination of these substituents can also influence its biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-15(2)17-6-3-4-9-21(17)25-22(27)16-10-12-26(13-11-16)30(28,29)14-18-19(23)7-5-8-20(18)24/h3-9,15-16H,10-14H2,1-2H3,(H,25,27)

InChI Key

BBTUTNPTMJMKME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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